Glyceryl tri(pentadecanoate-D29)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

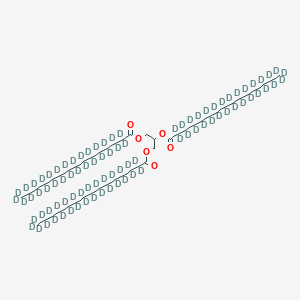

Glyceryl tri(pentadecanoate-D29) is a deuterated triglyceride compound with the chemical formula C48H5D87O6. It is a labeled analog of glyceryl tripentadecanoate, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glyceryl tri(pentadecanoate-D29) typically involves the esterification of glycerol with deuterated pentadecanoic acid. The reaction is carried out under anhydrous conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of glyceryl tri(pentadecanoate-D29) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated pentadecanoic acid and glycerol. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Glyceryl tri(pentadecanoate-D29) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the reagents used.

Aplicaciones Científicas De Investigación

Glyceryl tri(pentadecanoate-D29) is utilized in several scientific research fields:

Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.

Biology: Employed in metabolic studies to understand lipid metabolism and pathways.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker in clinical studies.

Industry: Used in the development of high-performance lubricants and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of glyceryl tri(pentadecanoate-D29) involves its incorporation into biological systems where it mimics the behavior of natural triglycerides. The deuterium labeling allows for precise tracking and analysis of metabolic pathways. The compound interacts with enzymes and receptors involved in lipid metabolism, providing insights into biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- Glyceryl tripentadecanoate

- Glyceryl tri(hexadecanoate)

- Glyceryl tri(octadecanoate)

Uniqueness

Glyceryl tri(pentadecanoate-D29) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to its non-deuterated counterparts, it offers better traceability in research applications, making it a valuable tool in scientific investigations.

Actividad Biológica

Glyceryl tri(pentadecanoate-D29) is a glycerol ester that has garnered attention in lipid metabolism studies due to its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, and its implications in various biological systems, supported by research findings and data.

Chemical Structure and Properties

Glyceryl tri(pentadecanoate-D29) is a triacylglycerol (TAG) derivative where the fatty acid chain consists of pentadecanoic acid (C15:0), specifically labeled with deuterium (D29). This isotopic labeling allows for precise tracking in metabolic studies.

Key Properties:

- Molecular Formula: C45H87O6

- Molecular Weight: 755.14 g/mol

- Fatty Acid Composition: 3 molecules of pentadecanoate

Lipid Metabolism

Glyceryl tri(pentadecanoate-D29) plays a significant role in lipid metabolism, particularly in the synthesis and degradation of triglycerides. Research indicates that it can influence metabolic pathways associated with obesity and insulin resistance. For example, studies using stable isotope-labeled substrates have shown that this compound can serve as a substrate for diacylglycerol (DAG) and TAG synthesis, providing insights into its metabolic fate in various tissues .

Table 1: Metabolic Pathways Involving Glyceryl tri(pentadecanoate-D29)

| Pathway | Effect | Reference |

|---|---|---|

| TAG Synthesis | Substrate for DAG production | |

| Lipid Homeostasis | Restores lipid balance | |

| Insulin Sensitivity | Potential modulation of pathways |

Cellular Effects

The compound's influence on cellular processes has been documented in various studies. It appears to modulate cell signaling pathways that are critical for maintaining cellular homeostasis.

Antimicrobial Activity

Preliminary studies suggest that glyceryl tri(pentadecanoate-D29) may exhibit antimicrobial properties, potentially inhibiting bacterial growth by interfering with membrane integrity or metabolic functions. This property is particularly relevant in the context of developing new antimicrobial agents.

Case Studies

- Metabolic Studies in Animal Models

- Impact on Inflammation

Research Findings

Recent research has focused on the compound's role in regulating membrane fluidity and its interactions with cellular components. For instance, it has been shown to affect the activity of enzymes involved in lipid metabolism, thereby influencing overall lipid homeostasis within cells .

Table 2: Summary of Findings on Glyceryl tri(pentadecanoate-D29)

Propiedades

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJLWABDLPQTHL-LSVDMRBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.